N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE
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Overview
Description
N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE is a complex organic compound that features both a benzodioxole and an adamantane moiety The benzodioxole group is known for its presence in various bioactive molecules, while the adamantane structure is recognized for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 1-adamantane carboxylic acid hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrazide group.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and π-π stacking interactions . These interactions can influence biological pathways and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}-thiourea
Uniqueness
N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE is unique due to the combination of the benzodioxole and adamantane moieties. This combination imparts both biological activity and structural stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(19-7-13-3-14(8-19)5-15(4-13)9-19)21-20-10-12-1-2-16-17(6-12)24-11-23-16/h1-2,6,10,13-15H,3-5,7-9,11H2,(H,21,22)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWCALYMRNKFGI-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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